1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

Catalog No.
S5553547
CAS No.
M.F
C15H19N3O3
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl...

Product Name

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3-methoxyphenyl)urea

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-6-5-7-11(8-10)20-4/h5-9H,1-4H3,(H2,16,17,18,19)

InChI Key

AGOQXKXVQUXXJZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC

The exact mass of the compound N-(5-tert-butyl-3-isoxazolyl)-N'-(3-methoxyphenyl)urea is 289.14264148 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic compound belonging to the class of isoxazole derivatives, which are characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound features a tert-butyl group on the isoxazole ring and a methoxyphenyl moiety linked through a urea functional group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

Typical of isoxazole derivatives, including:

  • Nucleophilic Substitution: The urea nitrogen can act as a nucleophile, allowing for substitutions that modify the phenyl or isoxazole rings.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carboxylic acids.
  • Cyclization Reactions: The presence of functional groups may allow for cyclization, forming more complex structures.

Research indicates that compounds similar to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea exhibit significant biological activities. For instance, derivatives of isoxazole have been identified as inhibitors of various kinases, including FLT3 (FMS-like tyrosine kinase 3), which plays a crucial role in hematopoiesis and is implicated in certain leukemias . The specific compound under discussion may exhibit similar inhibitory properties due to its structural characteristics.

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea can be achieved through several steps:

  • Formation of Isoxazole: Start with the condensation of tert-butylhydrazine with an appropriate carbonyl compound to form the isoxazole ring.
  • Urea Formation: React the isoxazole derivative with an isocyanate or carbamate to introduce the urea linkage.
  • Phenyl Substitution: Finally, attach the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions.

This multi-step synthesis often requires careful control of reaction conditions to ensure high yields and purity.

The potential applications of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea include:

  • Pharmaceutical Development: As a potential therapeutic agent targeting specific kinases involved in cancer progression.
  • Biochemical Research: Useful in studying enzyme inhibition and signaling pathways related to cancer biology.
  • Chemical Biology: Could serve as a tool compound for investigating biological processes involving isoxazole derivatives.

Interaction studies are essential for understanding how 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the effectiveness of the compound against specific enzymes or cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural features with 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl)ethoxy]imidazo[2,1-b]benzothiazol-2-yl}phenylureaSimilar isoxazole and urea structurePotent FLT3 inhibitor
2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analoguesIsoxazole derivative with varied substituentsEPAC antagonists
N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-pyridin-4-yloxy)]benzothiazol} phenylureaContains similar urea linkagePotential kinase inhibitors

Uniqueness

The uniqueness of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea lies in its specific combination of substituents that may enhance selectivity and potency against particular biological targets compared to other derivatives. The presence of both tert-butyl and methoxy groups could provide distinct electronic and steric properties that influence its biological interactions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.14264148 g/mol

Monoisotopic Mass

289.14264148 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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